molecular formula C₅H₅D₃O₂ B1155695 γ-Valerolactone-d3

γ-Valerolactone-d3

Cat. No.: B1155695
M. Wt: 103.13
Attention: For research use only. Not for human or veterinary use.
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Description

γ-Valerolactone-d3 is a deuterium-labeled stable isotope of γ-Valerolactone (GVL), a common lactone readily obtained from cellulosic biomass . This compound is primarily recognized in research as a key metabolite in the study of flavan-3-ols, such as (-)-epicatechin and (-)-epigallocatechin, which are abundant in green tea and cocoa . As a labeled analog of the endogenous metabolite, γ-Valerolactone-d3 serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, enabling precise quantification of its unlabeled counterpart in complex biological matrices like blood plasma and urine to study bioavailability and catabolism . Beyond its role as a metabolic tracer, the parent compound, γ-Valerolactone, is a subject of significant research interest as a sustainable platform chemical derived from biomass . It has been identified as a potential green solvent and a promising intermediate for the production of liquid hydrocarbon fuels . The properties of GVL that make it a valuable biofuel include its high energy density and the fact that it can be inexpensively produced from feedstocks like glucose . Furthermore, GVL-based solvent systems have shown promise in laboratory-scale processes for the efficient thermocatalytic production of soluble carbohydrates from lignocellulosic biomass like corn stover and wood . This product is intended for research and forensic applications only . It is strictly labeled "For Research Use Only" and is not for diagnostic or therapeutic use, or for human consumption.

Properties

Molecular Formula

C₅H₅D₃O₂

Molecular Weight

103.13

Synonyms

Dihydro-5-methyl-2(3H)-furanone-d3;  4-Hydroxy-valeric Acid γ-Lactone-d3;  γ-Hydroxy-valeric Acid Lactone-d3;  (RS)-γ-Pentalactone-d3;  (±)-4-Methylbutyrolactone-d3;  (±)-γ-Methylbutyrolactone-d3;  (±)-γ-Pentalactone-d3;  (±)-γ-Valerolactone-d3;  4-Hydroxype

Origin of Product

United States

Mechanistic Investigations and Reaction Pathway Elucidation Utilizing γ Valerolactone D3

Deuterium (B1214612) Labeling Studies for Reaction Mechanism Probing

Deuterium labeling studies involving γ-Valerolactone-d3 are instrumental in tracing the fate of hydrogen atoms throughout a reaction, providing direct evidence for proposed mechanistic steps. chem-station.com By strategically placing deuterium atoms on the GVL molecule, researchers can monitor bond-breaking and bond-forming events, identify key intermediates, and determine the significance of different reaction pathways.

Identification of Key Reaction Intermediates (e.g., 4-Hydroxypentanoic Acid, α-Angelica Lactone)

The conversion of levulinic acid (LA) to GVL is a widely studied and industrially significant reaction. Two primary pathways are often proposed: one proceeding through the intermediate 4-hydroxypentanoic acid (4-HPA) and another involving the formation of α-angelica lactone (α-AL). whiterose.ac.ukrsc.org Isotopic labeling experiments using deuterated reactants and solvents have been pivotal in distinguishing between these routes.

In a typical study, the hydrogenation of LA is carried out in the presence of deuterium gas (D2) or a deuterated solvent like D2O. The resulting GVL and any intermediates are then analyzed, often by NMR spectroscopy or mass spectrometry, to determine the position and extent of deuterium incorporation.

For instance, studies have shown that the reduction of the ketone group in levulinic acid leads to the formation of 4-HPA, which then undergoes intramolecular esterification to yield GVL. rsc.orgresearchgate.net When such reactions are conducted with deuterium, the analysis of the deuteration pattern in the GVL product can confirm the transient existence of 4-HPA.

Conversely, the dehydration of LA can lead to α-angelica lactone, which is then hydrogenated to GVL. rsc.org Experiments using deuterated α-AL or conducting the reaction in a deuterated environment can reveal the viability of this pathway. Interestingly, research has indicated that under certain conditions, both pathways can be active, and the use of deuterated tracers helps to quantify the contribution of each. acs.org For example, at lower temperatures, the pathway through 4-HPA may be dominant, while at higher temperatures, the α-AL route might become more significant. acs.org

Reaction Pathway Key Intermediate Role of Deuterium Labeling
Pathway 14-Hydroxypentanoic Acid (4-HPA)Confirms the reduction of the ketone group followed by cyclization. The position of deuterium in GVL indicates the intermediacy of 4-HPA. rsc.orgresearchgate.net
Pathway 2α-Angelica Lactone (α-AL)Determines the contribution of the dehydration-hydrogenation sequence. Deuteration patterns can distinguish this route from the 4-HPA pathway. rsc.orgacs.org

Elucidation of Rate-Determining Steps

The kinetic isotope effect (KIE) is a fundamental concept leveraged in deuterium labeling studies to identify the rate-determining step of a reaction. princeton.edu The KIE is the ratio of the rate constant of a reaction with a lighter isotope (e.g., hydrogen) to the rate constant with a heavier isotope (e.g., deuterium). A primary KIE (kH/kD > 1) is observed when a bond to the isotope is broken in the rate-determining step.

In the context of GVL synthesis and conversion, γ-Valerolactone-d3 can be used to probe the kinetics of various steps. For example, in the hydroconversion of GVL to other valuable chemicals like 2-methyltetrahydrofuran (B130290) (2-MTHF) or pentanediols, the initial hydrogenation of GVL is often considered a critical step. mdpi.com By comparing the reaction rates of undeuterated GVL and γ-Valerolactone-d3, researchers can ascertain if the C-H (or C-D) bond cleavage is involved in the slowest step of the reaction. First-principles density functional calculations have suggested that the hydrogenation step is indeed the rate-limiting step in the conversion of GVL to 1,4-pentanediol (B150768) and 2-pentanol (B3026449) over a Ru(0001) surface. researchgate.net

Analysis of Hydrogen Transfer Pathways

Understanding how hydrogen is transferred during a catalytic reaction is crucial for optimizing catalyst design and reaction conditions. γ-Valerolactone-d3, in conjunction with other deuterated reagents, allows for a detailed analysis of hydrogen transfer pathways in processes like catalytic transfer hydrogenation (CTH). In CTH, a hydrogen donor molecule, such as a secondary alcohol, provides the hydrogen for the reduction, as opposed to molecular H2. nih.gov

By using a deuterated hydrogen donor with undeuterated GVL, or vice versa, the specific atoms involved in the hydride transfer can be traced. This helps to elucidate the mechanism of hydrogen activation on the catalyst surface and its subsequent transfer to the substrate. Such studies have provided insights into the synergistic roles of metal and acid/base sites on catalysts. researchgate.net

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complement to experimental studies by providing a molecular-level understanding of reaction mechanisms.

Density Functional Theory (DFT) Calculations on Deuterated Species

DFT calculations can be employed to model the geometric and electronic structures of reactants, intermediates, transition states, and products involving deuterated species like γ-Valerolactone-d3. These calculations can predict vibrational frequencies, which are essential for understanding the KIE. The difference in zero-point vibrational energies between C-H and C-D bonds is the primary origin of the primary kinetic isotope effect. princeton.edu DFT calculations allow for the theoretical prediction of KIEs, which can then be compared with experimental values to validate proposed mechanisms.

By mapping the potential energy surface (PES) for a reaction involving γ-Valerolactone-d3, computational chemists can identify the lowest energy reaction pathway. The PES illustrates the energy of the system as a function of the geometric coordinates of the atoms. Minima on the PES correspond to stable reactants, intermediates, and products, while saddle points represent transition states.

For the conversion of GVL, DFT calculations have been used to explore the reaction pathways on catalyst surfaces like Ru(0001) and Rh(111). researchgate.netaalto.fijyu.fi These studies calculate the activation barriers for various elementary steps, such as ring-opening, hydrogenation, and decarbonylation. By performing these calculations for both the deuterated and non-deuterated systems, a detailed, quantitative understanding of the kinetic isotope effects can be achieved, further refining the mechanistic picture. For example, such calculations can help explain the observed selectivity differences between different catalysts for the hydrodeoxygenation of GVL. aalto.fijyu.fi

Computational Method Application to γ-Valerolactone-d3 Insights Gained
DFT CalculationsPrediction of vibrational frequencies and zero-point energies.Theoretical calculation of Kinetic Isotope Effects (KIEs) to compare with experimental data. princeton.edu
Potential Energy Surface (PES) MappingIdentification of minimum energy reaction pathways and transition state structures.Elucidation of rate-determining steps and selectivity in GVL conversion on catalyst surfaces. researchgate.netaalto.fijyu.fi
Transition State Characterization

The characterization of transition states (TS) is fundamental to understanding reaction mechanisms and kinetics. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to locate and analyze the geometry and energy of these fleeting structures. In the context of GVL synthesis, such as the hydrogenation of levulinic acid (LA) or its esters, DFT calculations have been used to map out the potential energy surface of the reaction. nih.govnih.gov

The use of γ-Valerolactone-d3 and its deuterated precursors allows for the experimental determination of the kinetic isotope effect (KIE), which provides a direct probe of the transition state structure. A significant KIE, observed when a C-H bond is broken or formed in the rate-determining step, can validate the transition state geometry predicted by DFT. For instance, in the conversion of levulinic acid to GVL, isotopic labeling studies using D₂ in D₂O have been combined with quantum chemical calculations to probe the hydrogenation pathways. acs.orgresearchgate.net These studies reveal which C-H bonds are formed in the rate-limiting steps, thereby offering a detailed picture of the TS. DFT calculations on the conversion of methyl levulinate to GVL have identified the ring-closure as the rate-determining step, involving a four-centered transition state. nih.govnih.gov Experimental data from deuterated analogues would be essential to confirm the vibrational frequencies and zero-point energies of such calculated transition states.

Investigation of Catalyst-Substrate Interactions

Understanding how a substrate interacts with a catalyst surface or active site is crucial for designing more efficient and selective catalysts. γ-Valerolactone-d3 can be used as a tracer to map these interactions. Spectroscopic techniques, such as NMR or infrared spectroscopy, can track the deuterium label to reveal how the molecule orients itself and which specific atoms are involved in the binding to the catalyst.

For example, in the Al(OiPr)₃-catalyzed conversion of methyl levulinate to GVL, DFT studies show that the aluminum center coordinates with the carbonyl oxygen atom of the ester to facilitate the reaction. nih.govnih.gov Similarly, in the hydroconversion of GVL over a Co/SiO₂ catalyst, the molecule interacts with both Co⁰ sites for hydrogenation and Lewis acidic Co²⁺ sites for other transformations. mdpi.com Isotopic labeling studies can confirm these proposed interactions. Research using Ru/C in D₂O for LA hydrogenation suggests that co-adsorbed water on the catalyst surface plays a key role by lowering reaction barriers. acs.org Using deuterated reactants and solvents helps to unravel the complex interplay between the substrate, solvent, and catalyst surface.

Ab Initio and High-Level Quantum Chemical Calculations

Ab initio and other high-level quantum chemical calculations provide a theoretical framework for interpreting experimental results obtained from studies using γ-Valerolactone-d3. These methods can calculate molecular properties, reaction energies, and activation barriers with high accuracy. nih.gov

A notable application is the combination of ²H NMR experiments with quantum chemical calculations to understand the intricate H/D exchange pathways during the conversion of LA to GVL. acs.orgresearchgate.net These combined studies revealed the involvement of intermediates like 4-hydroxypentanoic acid and α-angelica lactone and showed how deuterium atoms are incorporated at various positions in the GVL molecule. acs.orgresearchgate.net This level of detail is only achievable through the synergy of isotopic labeling experiments and sophisticated computational analysis. Such calculations can predict the NMR chemical shifts of deuterated species, aiding in the assignment of complex experimental spectra and confirming reaction intermediates.

Kinetic Monte Carlo Simulations for Reaction Rate Prediction

Kinetic Monte Carlo (KMC) simulations are a computational method used to model the time evolution of chemical reactions, particularly in heterogeneous catalysis. researchgate.netucl.ac.uk By simulating individual elementary reaction steps based on their probabilities, KMC can bridge the gap between atomistic-level understanding and macroscopic reaction rates. nih.govucl.ac.uk

Table 1: Comparison of Theoretical vs. Experimental Reaction Metrics for GVL Production This table showcases how computational models like KMC are compared against experimental results. Data derived from studies on ethyl levulinate conversion.

Parameter Theoretical Value (Calculated) Experimental Value System Context Reference
Reaction Rate Ratio (φ⁰) 1734 ~18 Methyl Levulinate to GVL nih.gov
Reaction Rate Ratio (φ⁰) 453 ~35 Ethyl Levulinate to GVL nih.gov
GVL Yield - 88.7% Ethyl Levulinate to GVL over 2%Zr-Beta-7d mdpi.com
LA Conversion - ~100% Levulinic Acid to GVL over Pt@TiO2 rsc.org
GVL Selectivity - 95% Levulinic Acid to GVL over Pt@TiO2 rsc.org

Computational Screening for Catalyst Design Perturbations

Computational screening is a modern approach to accelerate the discovery of new and improved catalysts, bypassing time-consuming trial-and-error experimentation. mdpi.com This involves building a computational model of a catalytic reaction and then systematically perturbing the catalyst's properties (e.g., composition, structure, support material) to predict the effect on activity and selectivity.

Screening studies have been performed for the hydrogenation of levulinic acid to GVL using various supported metal catalysts. mdpi.com For instance, a screening of ruthenium on different supports identified Ru/Beta-12.5 as a highly active catalyst. mdpi.com The reliability of these computational screening models depends on the accuracy of the underlying mechanistic understanding and energetic data. Data from γ-Valerolactone-d3 studies are critical for building and validating these foundational models. Once a model is validated against experimental KIEs and reaction pathways elucidated through isotopic labeling, it can be used with greater confidence to screen for novel catalyst designs, such as bimetallic formulations or different support materials, to optimize GVL production. mdpi.comresearchgate.net

Investigation of GVL Ring-Opening and Transformation Pathways

GVL is not only a final product but also a key intermediate for producing other valuable chemicals and biofuels. mdpi.com Its subsequent transformations typically involve the opening of the lactone ring. Common pathways include hydroconversion to 2-methyltetrahydrofuran (2-MTHF) or ring-opening followed by hydrogenation and/or esterification to produce valeric acid or pentyl valerate. mdpi.comresearchgate.net The use of γ-Valerolactone-d3 is instrumental in tracing the carbon skeleton and identifying the fate of specific hydrogen atoms during these complex transformations, allowing for a definitive elucidation of the reaction network.

Table 2: Product Yields from GVL Transformation over Co/SiO₂ Catalyst at Different Temperatures This table illustrates how reaction conditions affect the transformation pathways of GVL. Data derived from studies on GVL hydroconversion.

Temperature (°C) GVL Conversion (%) 2-MTHF Yield (mol%) Other Products Reference
200 ~40 ~30 (75% selectivity) C₄/C₅ alcohols, ketones mdpi.com
225 ~100 60 C₄/C₅ alcohols, ketones, paraffins mdpi.com
>225 ~100 Decreased Increased side-products mdpi.com

C-O Bond Cleavage Selectivity (e.g., Next to Carbonyl vs. C4-O1)

The ring-opening of the GVL lactone can occur via two primary pathways: cleavage of the acyl-oxygen bond (C5-O1, next to the carbonyl group) or cleavage of the alkyl-oxygen bond (C2-O1). The selectivity between these two cleavage points is often dependent on the catalyst and reaction conditions. rug.nlnih.gov

Isotopic labeling with deuterium provides an unambiguous method to determine the site of bond cleavage. By synthesizing GVL-d3 with deuterium atoms specifically placed at the C2 position, for example, one can follow the location of the label in the final ring-opened products. If the C2-O1 bond is cleaved, the deuterium label will remain with the carbon backbone that becomes a hydroxyl group. If the C5-O1 acyl-oxygen bond is cleaved, the C2 carbon remains part of the main chain differently functionalized. This approach, which has been applied to study bond cleavage selectivity in other systems, allows researchers to distinguish between mechanistic possibilities that are otherwise difficult to resolve. nih.gov Studies on the ring-opening polymerization of valerolactones and other cyclic esters provide the foundational chemistry, where the choice of catalyst and initiator dictates the reaction pathway. researchgate.netnih.govrsc.org

Formation of Downstream Products (e.g., 1,4-Pentanediol, 2-Methyltetrahydrofuran, Pentenoic Acids)

The conversion of γ-valerolactone (GVL) yields several valuable downstream products, with reaction pathways that can be precisely mapped using deuterated analogues. The primary routes involve hydrogenation, dehydration, and ring-opening reactions, leading to products such as 1,4-pentanediol (1,4-PDO), 2-methyltetrahydrofuran (2-MTHF), and various pentenoic acid (PEA) isomers.

The selective hydrogenation of GVL is a key transformation that typically proceeds through a 1,4-pentanediol intermediate. mdpi.comhun-ren.hu The reaction network is complex, and product selectivity is highly dependent on the catalyst and reaction conditions. For instance, the hydroconversion of GVL over a Co/SiO₂ catalyst confirms that 1,4-PDO is a crucial intermediate in the formation of both the main product, 2-MTHF, and side-products like 1-pentanol (B3423595) and 2-pentanol. mdpi.com The subsequent cyclodehydration of the 1,4-PDO intermediate yields 2-MTHF. hun-ren.hu

Catalyst composition plays a critical role in directing the reaction. Studies using bimetallic catalysts, such as Zn-promoted Cu/Al₂O₃, have demonstrated a significant increase in selectivity towards 1,4-PDO, achieving yields of approximately 97%. researchgate.netrsc.org In contrast, a monometallic Cu/Al₂O₃ catalyst produces 1,4-PDO and 2-MTHF in comparable amounts. researchgate.net First-principles calculations on a Ru(0001) surface suggest that the hydrogenation of the GVL ring-opening product is the rate-limiting step in the formation of 1,4-PDO. osti.gov

Isotopic labeling studies, while often focused on the synthesis of GVL from levulinic acid (LA), provide a clear blueprint for how GVL-d3 would be used to study these downstream reactions. In one such study, the hydrogenation of LA was performed using deuterium gas (D₂) in deuterated water (D₂O) with a Ru/C catalyst. researchgate.net By using ²H NMR spectroscopy to analyze the resulting deuterated GVL, researchers could track H/D exchange pathways and gain insight into the roles of intermediates like 4-hydroxypentanoic acid and α-angelica lactone. researchgate.net Applying this methodology, reacting GVL-d3 and tracking the position of the deuterium labels in the 1,4-PDO and 2-MTHF products would definitively confirm the sequence of hydrogenation and dehydration steps.

Pentenoic acids are formed via the acid-catalyzed ring-opening of GVL. researchgate.net This reaction is a critical step in the production of butenes, which are formed upon the subsequent decarboxylation of the PEA isomers. This ring-opening is reversible, and the presence of Brønsted acid sites on a catalyst is considered necessary for it to proceed.

Table 1: Catalytic Conversion of GVL to Downstream Products

Catalyst Primary Product(s) Key Mechanistic Finding Reference(s)
Co/SiO₂ 2-MTHF, Pentanols 1,4-PDO is the key intermediate for both 2-MTHF (via cyclodehydration) and pentanols (via dehydration/hydrogenation). mdpi.comhun-ren.hu mdpi.comhun-ren.hu
Zn-promoted Cu/Al₂O₃ 1,4-Pentanediol Addition of Zn to Cu/Al₂O₃ catalyst switches selectivity from a mix of products to high-selectivity (∼97%) for 1,4-PDO. researchgate.netrsc.org researchgate.netrsc.org
Ru/C 2-MTHF, 2-Butanol (B46777) Formation of 1,4-PDO is often the rate-determining step. Decarbonylation can occur as a side reaction. osti.gov osti.gov
Acid Catalysts (e.g., SiO₂-Al₂O₃) Pentenoic Acids, Butenes GVL undergoes ring-opening to pentenoic acid isomers, followed by decarboxylation. researchgate.net researchgate.net

Mechanistic Insights into Dehydration, Hydrogenolysis, and Decarbonylation Processes

Utilizing GVL-d3 provides a precise method for dissecting the fundamental steps of dehydration, hydrogenolysis, and decarbonylation that define GVL's reactivity.

Dehydration: This process is central to the formation of 2-MTHF from GVL. The accepted mechanism involves the initial formation of 1,4-PDO, which then undergoes intramolecular dehydration (cyclodehydration) to yield the cyclic ether 2-MTHF. mdpi.com Over a Co/SiO₂ catalyst, this dehydration step is shown to be facile. mdpi.com Using GVL-d3 with deuterium atoms at specific positions (e.g., the C4 position) would allow researchers to track the hydroxyl group that is eliminated as water, confirming the proposed cyclization mechanism.

Hydrogenolysis: The term hydrogenolysis in this context typically refers to the initial ring-opening of GVL via hydrogenation to form 1,4-PDO. This is a metal-catalyzed process involving the cleavage of the ester's C-O bond. DFT calculations for GVL on a Ru(0001) surface indicate that GVL undergoes ring-opening relatively easily, but the subsequent hydrogenation of the acyl intermediate to form 1,4-PDO has a high energy barrier and is rate-limiting. osti.govresearchgate.net

Decarbonylation: This pathway involves the removal of a carbonyl group as carbon monoxide and is often observed as a side reaction, particularly with ruthenium catalysts, leading to the formation of C4 products like 2-butanol and butane. hun-ren.huosti.gov The proposed mechanism involves the dehydrogenation of the 1,4-PDO intermediate to 4-hydroxypentanal, which then undergoes decarbonylation to produce 2-butanol. hun-ren.hu Theoretical studies identify the C-C bond cleavage required for decarbonylation as the slowest step among the formation pathways of primary products on a ruthenium surface. researchgate.net A GVL-d3 molecule with a deuterated methyl group could be used to trace the fate of the carbon skeleton and provide direct evidence for this proposed sequence.

Isotopic labeling experiments are indispensable for validating these proposed mechanisms. Studies using deuterated solvents and reagents in the synthesis of GVL have shown that H/D exchange occurs at specific molecular positions, revealing the involvement of certain intermediates and the nature of the catalytic active sites. researchgate.net Such experiments are the cornerstone of mechanistic elucidation and demonstrate the immense value of using labeled molecules like GVL-d3.

Radical Mechanisms in GVL-d3 Chemistry

Beyond catalytic transformations, GVL can undergo reactions governed by radical mechanisms, especially under conditions of high temperature (pyrolysis) or in the presence of radical initiators. The study of these mechanisms is critical for understanding the combustion properties of GVL as a potential biofuel. kaust.edu.sa

Hydrogen-Atom Abstraction Studies

Hydrogen-atom abstraction is a fundamental step in many radical reactions, including combustion and pyrolysis. youtube.com It is a key propagation step in a radical chain reaction, where a radical abstracts a hydrogen atom from a stable molecule to form a new bond and a new radical. youtube.com

In the context of GVL, a radical (R•) can abstract a hydrogen atom from one of the carbon atoms in the GVL molecule: R• + C₅H₈O₂ → RH + C₅H₇O₂•

The stability of the resulting GVL radical (C₅H₇O₂•) dictates the most likely site of abstraction. Theoretical studies suggest that abstraction from the tertiary carbon site (the carbon atom attached to the methyl group) is favored.

The use of GVL-d3 would be instrumental in verifying these theoretical predictions through the measurement of the Kinetic Isotope Effect (KIE). The KIE compares the rate of a reaction with a light isotope (e.g., hydrogen) to the rate with a heavy isotope (e.g., deuterium). nih.govepa.gov Because the C-D bond is stronger than the C-H bond, a reaction where the C-H bond is broken in the rate-determining step will be significantly slower when hydrogen is replaced by deuterium. epa.gov By synthesizing GVL-d3 with deuterium at a specific position and measuring the reaction rate, a large KIE would provide strong evidence that hydrogen abstraction at that specific site is the rate-limiting step of the process.

Pyrolysis Pathway Analysis

Pyrolysis involves the thermal decomposition of a compound in the absence of oxygen. Studies on the high-temperature pyrolysis of GVL are crucial for understanding its behavior as a biofuel. kaust.edu.sa Experimental work conducted in shock tubes has shown that GVL decomposes at a much slower rate than its acyclic ester analogues, indicating that the ring structure imparts significant thermal stability. kaust.edu.sa

Reaction path analysis suggests that the main initial decomposition route for GVL is a unimolecular isomerization to 4-pentenoic acid. This is followed by further reactions, including C-C bond scission of the pentenoic acid. Another significant consumption pathway is hydrogen abstraction by other radicals present in the system.

If deuterium is placed at the tertiary carbon and a large KIE is observed, it would support H-abstraction at this site as a key rate-limiting pathway.

These isotopic substitution experiments are a cornerstone of physical organic chemistry and provide definitive data for validating or refuting proposed reaction pathways in complex systems like GVL pyrolysis.

Advanced Analytical and Spectroscopic Characterization of γ Valerolactone D3

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of γ-valerolactone-d3, providing detailed information about the atomic arrangement and deuterium (B1214612) incorporation.

Deuterium (²H) NMR for Deuterium Content and Position Determination

Deuterium (²H) NMR spectroscopy is a direct and powerful method for verifying the effectiveness of deuteration and determining the specific positions of deuterium atoms within the γ-valerolactone-d3 molecule. wikipedia.org Unlike proton (¹H) NMR, ²H NMR specifically detects deuterium nuclei, which have a spin of 1. wikipedia.org A strong peak in the ²H NMR spectrum, coupled with the absence of a corresponding signal in the ¹H NMR spectrum, confirms successful deuteration. wikipedia.org

The natural abundance of deuterium is very low (0.016%), necessitating that samples of γ-valerolactone-d3 be enriched to obtain a sufficiently strong signal. wikipedia.org ²H NMR can be used to directly observe and quantify deuterium at labile positions, which is a significant advantage over indirect methods. sigmaaldrich.com For instance, in a study of a deuterated proanthocyanidin (B93508) metabolite, a mixture of DHPV-d3 and DHPV-d4 was successfully characterized, with ¹H NMR and High-Resolution Mass Spectrometry (HRMS) confirming the isotopic insertion. unimi.it The chemical shifts in ²H NMR are very similar to those in ¹H NMR, with only minor differences. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for γ-Valerolactone

Assignment Shift (ppm)
A 4.664
B 2.56
C 2.55
D 2.394
E 1.852
F 1.414

Data sourced from ChemicalBook. chemicalbook.com

Multidimensional NMR Techniques for Structural Confirmation

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for the complete structural confirmation of γ-valerolactone-d3.

COSY, a homonuclear technique, reveals correlations between coupled protons, helping to establish the connectivity of the proton network within the molecule. youtube.com For example, a COSY spectrum can distinguish which hydrogens are located ortho to each other. researchgate.net In the context of γ-valerolactone, COSY spectra can clarify the relationships between protons on the lactone ring. researchgate.net

HSQC is a heteronuclear technique that correlates proton signals with the carbon atoms to which they are directly attached. youtube.comresearchgate.net This is particularly useful for assigning carbon signals in the ¹³C NMR spectrum and confirming the positions of deuteration by observing the absence of expected correlations. By analyzing the HSQC spectrum, one can identify which carbons are bonded to protons, as they will show a cross-peak. youtube.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical tool for determining the isotopic purity of γ-valerolactone-d3 and for its quantification in complex mixtures.

GC/MS and LC/MS for Isotopic Purity and Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are routinely used to analyze γ-valerolactone and its deuterated counterpart. pnnl.govunt.eduscispace.com These techniques separate the components of a mixture before they are introduced into the mass spectrometer for detection and identification. pnnl.govunt.eduscispace.com GC/MS is particularly effective for analyzing volatile compounds like GVL and can provide lower detection limits compared to LC/MS in some cases. pnnl.govunt.edu The identity of products in reaction mixtures, such as the conversion of levulinic acid to GVL, can be confirmed by GC-MS. rsc.org

LC/MS is also a valuable tool, especially for less volatile compounds or when derivatization is not desirable. pnnl.govunt.edu Both positive and negative ion modes can be utilized in LC/MS for the analysis of GVL. pnnl.govunt.edu The fragmentation patterns observed in the mass spectra from both GC/MS and LC/MS provide structural information that helps to confirm the identity of the compound and its isotopic labeling. researchgate.net

Quantitative Mass Spectrometry with Isotope Dilution

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise method for quantifying compounds in various matrices. In this technique, a known amount of an isotopically labeled standard, such as γ-valerolactone-d3, is added to a sample. The ratio of the unlabeled (native) compound to the labeled standard is then measured by mass spectrometry. nih.govresearchgate.net This allows for the accurate determination of the concentration of the native compound, as the labeled standard serves as an internal reference that corrects for variations in sample preparation and instrument response. nih.govresearchgate.net

This method has been successfully applied in the quantification of various analytes, including lactones and metabolites in biological samples. nih.govrsc.orgnih.gov For instance, a stable isotopically labeled internal standard of a deuterated proanthocyanidin metabolite was developed for use in quantitative mass spectrometry isotope dilution-based methods. nih.govrsc.org The use of isotope dilution mass spectrometry allows for the development of highly selective, precise, and accurate analytical methods. rsc.org

Table 2: Example of Intra-day and Inter-day Precision and Accuracy for an Isotope Dilution MS Method

Concentration (µM) Intra-day Precision (CV%) Intra-day Accuracy (Bias%) Inter-day Precision (CV%) Inter-day Accuracy (Bias%)
0.1 7.97 1.14 9.87 3.45
1 5.43 -2.31 6.78 -1.09
10 4.12 1.56 5.54 0.87

This table is illustrative of the data that can be obtained and is based on findings for a similar deuterated compound. nih.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" spectrum. The substitution of hydrogen with deuterium in γ-valerolactone-d3 leads to predictable shifts in the vibrational frequencies of the C-D bonds compared to the C-H bonds. This is because the heavier deuterium atom causes the bond to vibrate at a lower frequency.

Attenuated Total Reflectance (ATR)-IR spectroscopy is a common technique for obtaining the IR spectrum of liquid samples like γ-valerolactone. nih.gov The IR spectrum of γ-valerolactone shows characteristic absorption bands, including a strong carbonyl (C=O) stretch. The analysis of the IR spectrum of γ-valerolactone-d3 would reveal additional or shifted bands corresponding to the C-D stretching and bending vibrations, confirming the presence of deuterium. In situ ATR-IR spectroscopy can also be used to monitor reactions involving GVL in real-time. researchgate.net

Table 3: List of Chemical Compounds

Compound Name
γ-Valerolactone (GVL)
γ-Valerolactone-d3
δ-Valerolactone
Acephate
Azinphos methyl
N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA)
Diazomethane
5-(3′,4′-dihydroxyphenyl)-γ-valerolactone (DHPV)
5-(3′,4′-dihydroxyphenyl)-γ-valerolactone-d3 (DHPV-d3)
5-(3′,4′-dihydroxyphenyl)-γ-valerolactone-d4 (DHPV-d4)
(+)-Catechin
(−)-Epicatechin
25-hydroxyvitamin D2
25-hydroxyvitamin D3
1α-hydroxyvitamin D3
Levulinic acid
Aniline
Triethylamine
1,4-dioxane
Formic acid
Isopropanol
α-Bromo-γ-valerolactone
γ-Octalactone
γ-Decalactone
γ-Dodecalactone
2-iodoacetamide
Aniline-d7
Glutamate
Glutamine
Pyruvate
Lactate
Glucose
Acetate
Imidazole
γ-Glutamylpeptides
Glutathione (GSH)
Cysteine (Cys)

Characterization of Catalytic Systems in GVL-d3 Production

Porosity and Surface Area Analysis (e.g., N₂ Physisorption, BET)

Analysis of porosity and surface area using techniques such as nitrogen (N₂) physisorption and the Brunauer-Emmett-Teller (BET) method is a cornerstone for characterizing porous solid materials. These methods measure the amount of gas adsorbed onto a solid surface to calculate its specific surface area, pore volume, and pore size distribution.

Such analyses are not performed on liquid compounds like γ-Valerolactone-d3. As a molecular liquid, it does not possess a porous structure or a measurable internal surface area in the context of these techniques. Therefore, no research findings or data tables for the porosity and surface area of γ-Valerolactone-d3 exist.

Acidity/Basicity Measurements (e.g., Pyridine (B92270) FTIR, NH₃-TPD)

The acidity or basicity of a material, particularly a solid catalyst, is frequently quantified using methods like Fourier-transform infrared spectroscopy of adsorbed pyridine (Pyridine FTIR) and ammonia (B1221849) temperature-programmed desorption (NH₃-TPD). Pyridine FTIR distinguishes between Brønsted and Lewis acid sites, while NH₃-TPD determines the total number and strength of acid sites by monitoring the desorption of ammonia as the temperature increases.

These techniques are designed to probe the surface chemistry of solids. They are not applicable for determining the acidity or basicity of a liquid molecule like γ-Valerolactone-d3 in this manner. The inherent properties of the molecule are studied using other methods, but not surface-specific techniques like Pyridine FTIR or NH₃-TPD. Consequently, there is no available data from these analyses for γ-Valerolactone-d3.

Active Site Identification (e.g., H₂-TPR, Chemisorption)

Active site identification on heterogeneous catalysts is often accomplished through techniques such as hydrogen temperature-programmed reduction (H₂-TPR) and chemisorption. H₂-TPR measures the reducibility of metal oxide species on a catalyst support, providing information about the nature and dispersion of active metal sites. Chemisorption involves the selective adsorption of a probe molecule (like H₂ or CO) onto active sites to quantify their number and accessibility.

These characterization methods are exclusively applied to solid catalysts. They are fundamentally unsuited for the analysis of a liquid compound like γ-Valerolactone-d3, which does not have "active sites" in the catalytic sense that these techniques are designed to measure. Therefore, no scientific literature contains data from H₂-TPR or chemisorption analyses performed on γ-Valerolactone-d3.

Applications of γ Valerolactone D3 in Advanced Chemical Research

Tracer Applications in Complex Chemical Systems

The isotopic labeling of γ-Valerolactone (GVL) with deuterium (B1214612) to form γ-Valerolactone-d3 provides a powerful method for tracking its behavior and role in intricate chemical environments. This is particularly useful in understanding reaction dynamics and conversion pathways where the solvent is not merely an inert medium but an active participant.

Investigation of Solvent-Mediated Reaction Dynamics

In the realm of physical organic chemistry, the use of deuterated solvents is a cornerstone for elucidating reaction mechanisms through the study of kinetic isotope effects (KIEs). While specific studies focusing solely on γ-Valerolactone-d3 are emerging, the principles are well-established. Replacing protium (B1232500) with deuterium in a solvent molecule can alter reaction rates if the solvent is involved in the rate-determining step. This provides invaluable information about the transition state of the reaction. For instance, in reactions where GVL might act as a proton shuttle or participate in hydrogen bonding that influences the transition state, the use of γ-Valerolactone-d3 would be expected to exhibit a measurable KIE.

Tracking of Biomass Conversion Pathways

γ-Valerolactone is a key platform molecule derived from the conversion of lignocellulosic biomass. researchgate.netresearchgate.net Understanding the intricate network of reactions involved in its formation and subsequent conversion is crucial for optimizing biorefinery processes. Isotopic labeling with deuterium, creating γ-Valerolactone-d3, allows researchers to trace the path of the GVL molecule through various catalytic and thermal processes. For example, in the conversion of biomass to GVL, using deuterated reactants can help to unravel the reaction mechanism. researchgate.net By analyzing the distribution of deuterium in the products, researchers can identify which bonds are broken and formed, and which intermediates are involved. Recent studies have focused on the direct conversion of various biomass feedstocks, including raw lignocellulose, starch, and chitin, into GVL, achieving yields between 26-48 mol% under relatively mild conditions. chemrxiv.org The use of deuterated tracers in such complex reaction mixtures would be instrumental in further optimizing these promising green chemical processes.

Use as a Research Solvent in Specific Chemical Transformations

Beyond its role as a tracer, γ-Valerolactone-d3 is utilized as a research solvent to probe the influence of the solvent in specific chemical reactions and fabrication processes.

Catalytic Coupling Reactions (e.g., Heck Coupling)

γ-Valerolactone has been identified as a promising green and renewable solvent for various catalytic reactions, including the industrially significant Heck coupling. bohrium.comfao.orgacs.org Detailed kinetic and computational studies have been performed on the homogeneous Pd-catalyzed Heck coupling reaction in GVL. bohrium.comfao.orgacs.org These studies have investigated the influence of catalyst precursors, moisture content, and substituents on the reaction efficiency.

Table 1: Thermodynamic Parameters for the Homogeneous Pd-Catalyzed Heck Coupling of Iodobenzene and Styrene in Different Solvents

SolventApparent Activation Enthalpy (ΔHₐₚₚ‡) (kJ·mol⁻¹)Apparent Activation Entropy (ΔSₐₚₚ‡) (J·mol⁻¹·K⁻¹)
γ-Valerolactone (GVL)+103.0+139.7
N,N-Dimethylformamide (DMF)+103.7+138.1

Data sourced from Fodor, et al. (2020) fao.org

Polymer Membrane Fabrication Processes

The fabrication of polymer membranes often relies on toxic, petroleum-derived solvents. diva-portal.org γ-Valerolactone has emerged as a viable green alternative for this purpose. diva-portal.orgresearchgate.netnih.govnsf.gov It has been successfully used as a solvent for the preparation of various polymer membranes, including those made from polyvinylidene fluoride (B91410) (PVDF) and polyaramids, through techniques like non-solvent induced phase separation (NIPS). diva-portal.orgrsc.org

The use of γ-Valerolactone-d3 in these fabrication processes would be primarily for mechanistic studies of membrane formation. By using techniques like NMR spectroscopy, researchers could track the diffusion and interaction of the deuterated solvent with the polymer and non-solvent during the phase inversion process. This would provide a more detailed understanding of the thermodynamic and kinetic factors that govern the final membrane morphology and properties.

Table 2: Examples of Polymers Used with γ-Valerolactone in Membrane Fabrication

PolymerMembrane TypeApplication Area
Polyvinylidene Fluoride (PVDF)Microporous MembranesSeparation Processes
Poly-m-phenylene isophthalamide (B1672271) (PMIA)High-Performance FibersAdvanced Materials
Copoly(p-phenylene/3,4′-diphenylether terephthalamide) (ODA/PPTA)High-Performance FibersAdvanced Materials

Data compiled from various sources including Rasool et al. (2021) and Winters et al. (2021) rsc.org

Precursor for Advanced Carbon-Based Chemical Synthesis (Research Focus)

A significant area of research interest is the use of biomass-derived molecules as precursors for advanced carbon materials. Lignin (B12514952) extracted from biomass using γ-Valerolactone has been shown to be an excellent precursor for producing porous carbon materials. These materials exhibit high surface areas and are promising for applications in energy storage, such as supercapacitors.

While research has primarily focused on lignin extracted with standard GVL, the use of γ-Valerolactone-d3 could offer unique advantages in mechanistic studies of the carbonization process. By tracking the deuterium label, researchers could gain a more precise understanding of the chemical transformations that occur as the GVL-derived precursor is converted into its final carbon structure. This knowledge could lead to better control over the porosity, surface chemistry, and ultimately, the performance of the resulting carbon materials.

Synthesis of Specialty Esters and Lactones

The primary application of γ-Valerolactone-d3 in this domain is as a building block for synthesizing isotopically labeled complex molecules, which can then be used as analytical standards. rsc.orgnih.gov A significant example is the synthesis of deuterium-labeled 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone (DHPV), a major metabolite of proanthocyanidins (B150500) found in many foods. rsc.orgnih.gov

Researchers have developed concise synthetic routes that incorporate deuterium atoms at non-exchangeable positions, creating a stable, labeled internal standard. rsc.orgnih.gov This labeled DHPV is invaluable for quantitative analysis using mass spectrometry-based isotope dilution methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS). rsc.org The presence of the deuterated standard allows for precise measurement of the non-labeled metabolite in biological samples like urine, which is crucial for studying the metabolic fate, biological effects, and active dosage of proanthocyanidin (B93508) catabolites. rsc.orgnih.gov The synthesis provides an essential analytical tool for investigating the health benefits associated with these natural compounds, including their roles in cancer chemoprevention and antimicrobial effects. rsc.orgnih.gov

Pathways to Polymeric Materials

While γ-Valerolactone (GVL) is explored as a monomer for creating new bio-based polymers like polyurethanes and as a green solvent for synthesizing polymers such as polyaramids, the direct polymerization of γ-Valerolactone-d3 is not its primary use. rsc.orgresearchgate.net Instead, GVL-d3 serves as a critical investigative tool for elucidating the mechanisms of these polymerization reactions.

Isotopic labeling is a classic technique in physical organic chemistry to trace the path of atoms and molecules throughout a reaction. In the context of polymer science, GVL-d3 can be used to study:

Ring-Opening Polymerization (ROP): By strategically placing deuterium on the methyl group, researchers can track the lactone ring's opening and subsequent incorporation into a growing polymer chain. This helps in understanding the kinetics and mechanism of catalytic processes, for instance, in the synthesis of polyesters.

Solvent Interaction: When GVL is used as a solvent in polymerization, as in the case of polyaramid synthesis, using GVL-d3 could help determine the extent to which the solvent participates in or is altered by the reaction conditions. rsc.org

Degradation Studies: For polymers derived from GVL, incorporating GVL-d3 units allows for precise tracking of degradation pathways when the material is subjected to chemical or environmental stresses. For example, in the recycling of polyethylene (B3416737) terephthalate (B1205515) (PET) using GVL as a solvent, GVL-d3 could be used to study the interactions between the solvent and the PET monomers during dissolution and hydrolysis. rsc.org

Through these applications, GVL-d3 helps researchers optimize reaction conditions, develop more efficient catalysts, and design more stable and sustainable polymeric materials derived from its non-deuterated counterpart.

Derivatization for Value-Added Chemicals (e.g., Dimethyl Adipate)

The conversion of GVL into a variety of value-added chemicals is a cornerstone of its role as a platform molecule. researchgate.netnih.govmdpi.com These transformations often involve multiple catalytic steps. For instance, the synthesis of dimethyl adipate (B1204190) from GVL is a multi-step process that can proceed through intermediates like valeric acid or other C5 compounds.

The role of γ-Valerolactone-d3 in this area is not as a bulk starting material but as a mechanistic probe. By introducing a known quantity of GVL-d3 into the feedstock alongside non-labeled GVL, chemists can:

Trace Reaction Pathways: Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can follow the deuterium label through the sequence of chemical reactions. This allows for the unambiguous identification of intermediates and products, confirming the proposed reaction mechanism.

Quantify Reaction Kinetics and Yields: Isotope dilution analysis, enabled by GVL-d3, allows for highly accurate quantification of reaction products and can help determine the rates of various steps in the conversion process.

Identify Side Reactions: The isotopic label can help identify the source of atoms in unexpected byproducts, providing crucial insights into side reactions that may lower the yield of the desired chemical, such as dimethyl adipate.

This detailed mechanistic understanding is essential for optimizing catalysts and reaction conditions (temperature, pressure, solvents) to maximize the efficiency, selectivity, and economic viability of converting biomass-derived GVL into valuable industrial chemicals. nih.gov

Thermodynamic and Kinetic Studies of Gvl D3 Relevant Processes

Thermodynamic Modeling of Reaction Systems

Thermodynamic modeling is essential for evaluating the feasibility and optimizing the conditions of chemical processes. For GVL-d3, this involves understanding how isotopic substitution influences state functions like Gibbs free energy and enthalpy.

Gibbs Free Energy Minimization Approaches

The Gibbs free energy minimization method is a powerful theoretical tool used to determine the equilibrium composition of a reacting system. This approach calculates the set of species concentrations that corresponds to the minimum possible total Gibbs free energy at a given temperature and pressure, representing the state of chemical equilibrium. For the production of γ-Valerolactone, this method has been successfully applied to model the reaction of bio-derived methyl levulinate (ML) or ethyl levulinate (EL) to GVL. researchgate.netnih.govaidic.it By assessing the effects of various conditions such as temperature, concentration, and flow rate, researchers can predict the maximum achievable conversion and selectivity. researchgate.netnih.gov For a GVL-d3 system, the same principles apply, but the input standard Gibbs free energies of formation for the deuterated reactants and products must be adjusted to account for isotopic effects.

Aspen Plus Simulations for Process Optimization

Aspen Plus is a comprehensive chemical process simulation software used extensively in industry and academia to design, optimize, and analyze chemical processes. aspentech.com Numerous studies have utilized Aspen Plus to model the production of GVL from various biomass-derived feedstocks like levulinic acid, ethyl levulinate, and methyl levulinate. researchgate.netresearchgate.netresearchgate.net These simulations are critical for:

Process Design: Developing and evaluating process flowsheets, including reactors, separation units (like distillation columns), and heat exchanger networks. researchgate.net

Energy Analysis: Optimizing energy consumption to improve process efficiency. researchgate.net

Techno-Economic Analysis: Estimating capital and operating costs to determine the economic feasibility of a production strategy. acs.org

When modeling a process for GVL-d3, the fundamental unit operation models within Aspen Plus remain the same. youtube.com However, the physical property database must be updated with the specific properties of the deuterated compounds. This includes parameters for thermodynamic models like the Non-Random Two-Liquid (NRTL) or UNIQUAC models, which describe the vapor-liquid equilibrium crucial for designing purification steps. aidic.itresearchgate.net The reaction kinetics would also need to be adjusted to reflect the kinetic isotope effect (KIE).

Enthalpy and Gibbs Free Energy Calculations for Deuterated Analogues

The standard enthalpy (ΔH°) and Gibbs free energy (ΔG°) of formation are fundamental thermodynamic properties that differ between a compound and its deuterated analogue. This difference primarily arises from the change in zero-point vibrational energy (ZPVE). youtube.com The C-D bond has a lower vibrational frequency than a C-H bond, resulting in a lower ZPE. libretexts.org

The calculation of these properties for a deuterated compound like GVL-d3 involves the following steps:

Standard Calculation for Non-Deuterated Compound: The ΔH° and ΔG° for the standard GVL reaction are determined using experimental data or established computational methods. researchgate.netnih.gov

Vibrational Frequency Analysis: Computational chemistry methods (e.g., density functional theory, DFT) are used to calculate the vibrational frequencies of both the normal and the deuterated species in the gas phase.

ZPVE Correction: The ZPVE is calculated for both the deuterated and non-deuterated molecules. The difference in ZPVE between the products and reactants is then used to correct the standard enthalpy of reaction (ΔH°).

Gibbs Free Energy Calculation: The Gibbs free energy is then calculated using the corrected enthalpy value in the fundamental thermodynamic equation: ΔG° = ΔH° - TΔS°. chemguide.co.uklibretexts.org The entropy change (ΔS°) is also slightly affected by the mass difference but the ZPVE correction to enthalpy is the most significant contributor.

The following table presents the calculated thermodynamic parameters for the hydrogenation of methyl levulinate (ML) to GVL and provides a hypothetical comparison for a deuterated analogue, illustrating the expected shift due to the isotope effect.

ParameterValue for GVL PathwayHypothetical Value for GVL-d3 PathwayReference
ΔH° (kJ/mol)-58.4-57.9 (Slightly less exothermic) researchgate.net
ΔG° (kJ/mol)-19.3-18.9 (Slightly less spontaneous) researchgate.net

Note: Values for GVL-d3 are illustrative, based on the principle that the lower ZPE of a C-D bond compared to a C-H bond makes bond breaking slightly more endothermic.

Kinetic Reaction Rate Determinations

Kinetic studies are focused on the rates of chemical reactions. For deuterated compounds, the primary point of interest is the kinetic isotope effect (KIE), which is the ratio of the rate constant for the non-deuterated reactant (kH) to that of the deuterated reactant (kD). wikipedia.org This effect is a powerful tool for elucidating reaction mechanisms. acs.orgiitg.ac.in

Experimental Kinetic Data Acquisition for Deuterated Pathways

While specific kinetic data for GVL-d3 transformations are not widely published, the methods for acquiring such data are well-established. The most common approach is the competitive method, where a mixture of the deuterated and non-deuterated reactants is used in a single experiment. nih.gov This minimizes systematic errors and allows for precise measurement of the KIE. nih.gov

Key experimental techniques include:

Mass Spectrometry (MS): Isotope-Ratio Mass Spectrometry (IRMS) or routine whole-molecule MS can be used to measure the changing ratio of deuterated to non-deuterated reactant or product over time. wikipedia.orgnih.gov This is often coupled with gas chromatography (GC-MS) for separation and analysis. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR can be used to determine the concentrations of both isotopologues (the deuterated and non-deuterated molecules) in a reaction mixture at various time points. wikipedia.orgnih.gov

For the hydrogenation of a GVL precursor to GVL-d3, a typical experiment would involve reacting a mixture of the normal precursor and its deuterated version and tracking the relative consumption of each or the relative formation of GVL and GVL-d3. A KIE value significantly greater than 1 would indicate that the C-H bond being replaced is broken in the rate-determining step of the reaction. youtube.comlibretexts.org

Development of Kinetic Models for GVL-d3 Transformations

Kinetic models mathematically describe the rate of a reaction as a function of concentrations, temperature, and catalyst properties. For the synthesis of GVL, various models have been proposed, including Langmuir-Hinshelwood (L-H) models, which are common in heterogeneous catalysis. iitg.ac.in An L-H model for GVL synthesis might describe the adsorption of reactants (e.g., levulinic acid and H₂) onto the catalyst surface, the surface reaction, and the desorption of the product (GVL).

Developing a kinetic model for a GVL-d3 transformation involves these steps:

Model Selection for Non-Deuterated Reaction: A suitable model (e.g., L-H) is first developed and fitted to experimental data for the standard GVL synthesis.

KIE Determination: The kinetic isotope effect (kH/kD) for the rate-determining step is measured experimentally as described in section 6.2.1.

Model Adaptation: The rate constant in the kinetic model corresponding to the rate-determining step is modified by the KIE. For example, if the model for GVL has a rate constant k, the model for GVL-d3 would use a rate constant of k/KIE.

The table below shows hypothetical parameters for a simplified kinetic model, illustrating how deuteration would affect the rate constant.

ParameterValue for GVL PathwayHypothetical Value for GVL-d3 PathwayReference
Rate Constant, k (mol/g·s)1.5 x 10-40.3 x 10-4 acs.org
Kinetic Isotope Effect (kH/kD)N/A~5.0 youtube.com

Note: Values are for illustrative purposes. A KIE of ~5 is a typical primary isotope effect for C-H bond cleavage in a rate-determining step.

Environmental Fate and Degradation Studies of γ Valerolactone Contextual to Deuterated Analogs

Biodegradation Pathways in Aqueous and Terrestrial Environments

γ-Valerolactone is recognized for its favorable biodegradability, a key feature for an environmentally benign chemical. mdpi.com Studies have indicated that GVL is readily biodegradable, suggesting that microorganisms in soil and water can utilize it as a carbon source. rsc.org While detailed microbial degradation pathways for GVL are still an area of active research, related compounds offer insights into plausible mechanisms. For instance, 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone (DHPV), a major microbial metabolite of proanthocyanidins (B150500) found in many plant-based foods and beverages, undergoes further degradation through β- and α-oxidation. nih.gov This suggests that a likely primary step in the biodegradation of GVL would be the enzymatic hydrolysis of the lactone ring to form its corresponding open-chain hydroxy acid, 4-hydroxyvaleric acid (4-HVA). This is a common pathway for the microbial degradation of lactones.

Following the initial hydrolysis, the resulting 4-HVA can then enter central metabolic pathways. It is plausible that it would be further oxidized, potentially through pathways analogous to fatty acid oxidation, to be ultimately mineralized to carbon dioxide and water under aerobic conditions.

It is important to note that while GVL is considered biodegradable, high concentrations of it can inhibit microbial activity. srce.hrsrce.hr This suggests that the rate and extent of biodegradation in a given environment will be dependent on the concentration of GVL and the presence of acclimatized microbial consortia.

Phototransformation Mechanisms in Air and Water

Phototransformation, or degradation initiated by light, represents another significant pathway for the removal of organic compounds from the environment.

In the atmosphere, the primary route of degradation for volatile organic compounds is through reaction with hydroxyl (•OH) radicals. High-temperature studies have been conducted to measure the rate coefficients of the reaction between GVL and •OH radicals. kaust.edu.sa While these studies were performed under combustion conditions, they provide valuable kinetic data that can be extrapolated to atmospheric conditions. The reaction would likely involve hydrogen abstraction from the various C-H bonds in the GVL molecule, initiating a cascade of oxidative reactions that would ultimately lead to its degradation.

In aqueous environments, GVL can participate in photocatalytic reactions. Studies have shown that GVL can act as a green solvent that facilitates semiconductor-mediated photocatalytic C-H bond activation. researchgate.netkuleuven.be This indicates that in the presence of suitable photocatalysts (such as titanium dioxide, which can be naturally occurring) and light, GVL can be transformed. The photocatalytic reduction of levulinic acid to GVL has also been demonstrated, a process that involves the generation of electron-hole pairs on a catalyst surface under light irradiation. acs.org This suggests that GVL itself could be susceptible to photocatalytic oxidation or reduction in contaminated waters. Direct photolysis, where the molecule absorbs light and undergoes a transformation without the need for a sensitizer, is also a possibility, although the extent of this pathway would depend on the overlap between the UV-Vis absorption spectrum of GVL and the solar spectrum at the Earth's surface.

Hydrolytic Stability and Degradation Products

The hydrolytic stability of γ-Valerolactone is a key factor in its environmental persistence, particularly in aqueous systems. GVL is relatively stable in neutral aqueous solutions at ambient temperatures. researchgate.net However, its stability is significantly influenced by pH and temperature.

Under acidic or alkaline conditions, GVL undergoes reversible hydrolysis to form an equilibrium with 4-hydroxyvaleric acid (4-HVA). researchgate.net This ring-opening reaction is catalyzed by both acids and bases. researchgate.net

Acidic Conditions: In the presence of acids, such as sulfuric acid, the hydrolysis of GVL to 4-HVA is accelerated, even at room temperature. researchgate.net At elevated temperatures (150-180°C), the equilibrium is established, with studies showing the formation of approximately 3-4 mol% of 4-HVA in a 50 wt% GVL solution. researchgate.net

Alkaline Conditions: Under alkaline conditions, using a base like sodium hydroxide, the hydrolysis to the corresponding carboxylate salt, sodium 4-hydroxyvalerate, is also catalyzed. researchgate.net The extent of hydrolysis is dependent on the concentration of the base and the temperature. At 180°C, a 7 wt% NaOH solution can lead to the formation of up to 21 mol% of 4-HVA. researchgate.net

The primary degradation product of GVL hydrolysis is 4-hydroxyvaleric acid. The equilibrium between the cyclic lactone and the open-chain hydroxy acid is a critical aspect of its chemistry in aqueous environments.

Table 1: Hydrolytic Degradation of γ-Valerolactone to 4-Hydroxyvaleric Acid under Various Conditions

Condition Catalyst Temperature (°C) GVL Concentration (wt%) 4-HVA Formed (mol%) Reference
Acidic Sulfuric Acid 150-180 50 ~3-4 researchgate.net
Alkaline Sodium Hydroxide 180 50 Up to 21 researchgate.net
Neutral None Elevated 50 3.5 researchgate.net

Development of Degradation Analysis Models for Related Compounds

To better predict and understand the degradation of γ-Valerolactone under various conditions, several analytical and computational models have been developed. These models are crucial for process optimization in industrial applications and for assessing environmental fate.

Kinetic Models: Detailed kinetic models have been constructed to describe the thermal decomposition of GVL. One such model consists of 520 species and 3589 reactions, with kinetic and thermodynamic data calculated using high-level computational chemistry methods. researchgate.net This model indicates that at high temperatures, GVL is primarily consumed through isomerization to 4-pentenoic acid and hydrogen abstraction. researchgate.net

For the synthesis of GVL from levulinic acid or its esters, kinetic models based on the Langmuir-Hinshelwood mechanism have been developed and evaluated using Bayesian inference. abo.fiacs.org These models help in understanding the surface reaction kinetics on heterogeneous catalysts.

Thermodynamic Models: Thermodynamic studies of GVL production have been performed using methods like Gibbs free energy minimization. nih.gov These models assess the effect of various reaction conditions such as temperature, concentration, and flow rate on the conversion and selectivity of the process, providing insights into the formation of intermediates and byproducts. nih.gov These models can also be adapted to predict the equilibrium and energetics of degradation reactions in the environment.

Computational Chemistry: Ab initio calculations have been used to investigate the activation energies of individual reaction steps in degradation pathways, providing a mechanistic understanding of the processes involved. nih.gov These computational approaches are invaluable for elucidating complex reaction networks where experimental measurements are challenging.

These modeling efforts, while often focused on the synthesis or high-temperature decomposition of GVL, provide a fundamental framework and valuable parameters that can be adapted to model its degradation under environmentally relevant conditions.

Future Research Directions and Emerging Paradigms for γ Valerolactone D3

Development of Novel Stereoselective Deuteration Strategies

The synthesis of chiral molecules is a cornerstone of modern chemistry, and the introduction of deuterium (B1214612) in a stereoselective manner presents a unique challenge and opportunity. Future research is anticipated to focus on the development of novel catalytic methods for the stereoselective deuteration of GVL precursors. One promising approach involves the direct asymmetric reduction of levulinic acid or its esters to yield optically active (S)- or (R)-γ-valerolactone. rsc.org The use of chiral ligands, such as SEGPHOS, with ruthenium catalysts has already demonstrated success in producing enantioenriched GVL. rsc.org The next logical step is to adapt these methods for deuteration, potentially by using deuterium gas (D2) or deuterated hydrogen donors in conjunction with these chiral catalyst systems.

Another avenue of exploration is the use of biocatalysis. Engineered enzymes, such as carbonyl reductases, have shown high stereoselectivity in the synthesis of chiral γ- and δ-lactones. rsc.org Future work could involve the use of these engineered biocatalysts in the presence of a deuterium source to produce highly enantioenriched GVL-d3. A light-driven enzymatic approach using a photodecarboxylase from Chlorella variabilis NC64A has also been demonstrated for the decarboxylative deuteration of various carboxylic acids using D2O as the deuterium source, which could be adapted for GVL precursors. nih.gov

A recently reported synthetic route to d8-γ-valerolactone highlights a sequential deuteration strategy. This method involves the conversion of levulinic acid to α-angelica lactone, followed by selective deuteration of the acidic protons via H/D exchange with D2O. Subsequent ring-opening and further exchange under acidic conditions in D2O yields fully deuterated levulinic acid, which can then be cyclized to d8-GVL. researchgate.net This provides a foundational strategy that can be refined for more controlled and site-specific deuteration.

The following table summarizes potential stereoselective deuteration strategies for GVL-d3:

Table 1: Potential Stereoselective Deuteration Strategies for γ-Valerolactone-d3
Strategy Catalyst/Enzyme Deuterium Source Potential Outcome
Asymmetric Catalytic Reduction Ruthenium with chiral ligands (e.g., SEGPHOS) D2 gas, deuterated hydrogen donors Enantioenriched (S)- or (R)-GVL-d3
Biocatalysis Engineered Carbonyl Reductases Deuterated co-factors/solvents High stereoselectivity for specific GVL-d3 isomers
Photoenzymatic Deuteration Engineered Photodecarboxylase D2O Site-specific deuteration of GVL precursors
Sequential Chemical Deuteration Acid/Base catalysts D2O Fully or partially deuterated GVL-d3

Advanced In-Situ Spectroscopic Characterization during Deuteration Reactions

To optimize the synthesis of GVL-d3, a deep understanding of the reaction mechanisms is crucial. Advanced in-situ and operando spectroscopic techniques are poised to provide unprecedented insights into the catalytic processes as they occur. wikipedia.orgnumberanalytics.com These methods allow for the simultaneous monitoring of the catalyst's state and the reaction's progress under real operating conditions. wikipedia.orgnumberanalytics.com

Future research will likely involve the application of techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy to track the formation of intermediates and the consumption of reactants in real-time. rsc.orgyoutube.com For instance, monitoring the vibrational modes of C-D bonds can provide direct evidence of deuterium incorporation. osaka-u.ac.jp In-situ Raman spectroscopy is another powerful tool that can be used to observe changes in the catalyst structure and identify surface species during the reaction. osaka-u.ac.jp

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in an operando setup, can offer detailed information about the molecular structure and dynamics of the species in the reaction mixture. rsc.org Furthermore, the combination of multiple spectroscopic techniques, such as X-ray absorption spectroscopy (XAS) and IR spectroscopy, can provide a more complete picture of the catalyst's electronic and geometric structure and its interaction with the reactants. youtube.com

The table below outlines some advanced in-situ spectroscopic techniques and their potential applications in studying GVL-d3 synthesis:

Table 2: Advanced In-Situ Spectroscopic Techniques for GVL-d3 Synthesis
Technique Information Gained Relevance to GVL-d3 Synthesis
In-Situ FTIR Spectroscopy Real-time monitoring of reactant consumption and product formation, identification of intermediates. Tracking the incorporation of deuterium and the formation of GVL-d3.
In-Situ Raman Spectroscopy Catalyst structure, identification of surface species, monitoring of C-D bond formation. Understanding catalyst-substrate interactions and the mechanism of deuteration.
Operando NMR Spectroscopy Molecular structure and dynamics of reactants, intermediates, and products. Elucidating the reaction pathway and kinetics of GVL-d3 formation.
Combined XAS/IR Spectroscopy Catalyst electronic and geometric structure, nature of adsorbed species. Correlating catalyst structure with its activity and selectivity in deuteration.

Integration of Machine Learning and AI in Catalyst Design for GVL-d3 Synthesis

The traditional trial-and-error approach to catalyst development is often time-consuming and resource-intensive. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize catalyst design by enabling rapid screening of potential catalysts and prediction of their performance. innovations-report.comscispace.comenergyfrontier.us

The following table illustrates the potential of AI and ML in the context of GVL-d3 synthesis:

Table 3: Role of AI and Machine Learning in GVL-d3 Catalyst Design
AI/ML Application Description Impact on GVL-d3 Synthesis
Catalyst Screening Using ML models to predict the performance of a large number of potential catalysts. Rapid identification of promising catalysts for efficient and selective deuteration.
Predictive Modeling Developing models that correlate catalyst properties with reaction outcomes. Guiding the rational design of catalysts with desired activity and selectivity.
High-Throughput Experimentation Automating experimental workflows and data analysis. Accelerating the optimization of reaction conditions for GVL-d3 synthesis.
"Self-Driving" Laboratories Autonomous systems that design, execute, and learn from experiments. Continuous and rapid improvement of catalysts and synthesis protocols.

Exploration of GVL-d3 as a Probe for Interfacial Phenomena and Surface Science

Deuterated molecules are invaluable tools in the study of interfacial phenomena and surface science, primarily due to the distinct neutron scattering properties of deuterium compared to hydrogen. nih.govjst.go.jpfz-juelich.de The significant difference in the neutron scattering length between protium (B1232500) (¹H) and deuterium (²H or D) allows for "contrast variation" in neutron scattering experiments. nih.govjst.go.jp This technique enables researchers to selectively highlight or make "invisible" certain parts of a complex system.

Future research is expected to leverage GVL-d3 as a probe in techniques like small-angle neutron scattering (SANS) and neutron reflectometry to study a variety of systems. For example, GVL is known to be an effective solvent for biomass processing. rsc.org By using GVL-d3, researchers can gain a more detailed understanding of the interactions between GVL and biomass components like cellulose (B213188) and lignin (B12514952) at the molecular level.

In the field of materials science, GVL has been investigated as a green solvent for the fabrication of polymer membranes. rsc.org GVL-d3 could be used in neutron reflectometry studies to probe the structure of these membranes and the distribution of the solvent within the polymer matrix during formation. Furthermore, the use of deuterated molecules in conjunction with techniques like vibrational spectroscopy can provide insights into the orientation and conformation of molecules at surfaces.

The potential applications of GVL-d3 as a probe are summarized in the table below:

Table 4: Applications of GVL-d3 in Interfacial and Surface Science
Technique Application Area Information Obtained
Small-Angle Neutron Scattering (SANS) Biomass Processing Molecular-level interactions between GVL-d3 and biomass components.
Neutron Reflectometry Polymer Science Structure of polymer membranes and solvent distribution during fabrication.
Vibrational Spectroscopy Surface Chemistry Orientation and conformation of GVL-d3 molecules at interfaces.
Inelastic Neutron Scattering Molecular Dynamics Probing the dynamics of GVL-d3 in confined environments or complex mixtures.

Expansion of Deuterated GVL Library for Diverse Research Applications

The development of a library of deuterated GVL analogues, with deuterium atoms at specific positions, would significantly broaden the scope of its research applications. Site-specific deuteration can provide more nuanced information in mechanistic studies and can be used to tune the properties of the molecule. osaka-u.ac.jpresearchgate.net

One key area of application is in metabolic studies. The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than the C-H bond, can be exploited to study the metabolic pathways of GVL and related compounds. researchgate.net A library of site-specifically deuterated GVL isotopologues could help to identify the specific sites of metabolic attack by enzymes like cytochrome P450. nih.gov

In the field of drug discovery, deuteration is a known strategy to improve the pharmacokinetic properties of drug candidates. beilstein-journals.org While GVL itself is not a drug, understanding its metabolic fate through the use of deuterated analogues could be relevant for the development of other lactone-containing pharmaceuticals. rsc.org

Furthermore, a library of deuterated GVLs would be a valuable resource for analytical applications, such as using them as internal standards in mass spectrometry-based quantification methods. rsc.orgmassey.ac.nz The ability to synthesize a range of deuterated standards would improve the accuracy and reliability of analytical measurements of GVL in various matrices.

The table below outlines the potential research applications for an expanded library of deuterated GVL:

Table 5: Research Applications of a Deuterated GVL Library
Research Area Application Benefit of Deuterated GVL Library
Metabolic Studies Tracing metabolic pathways, studying the kinetic isotope effect. Elucidating the biotransformation of GVL and related compounds.
Analytical Chemistry Internal standards for mass spectrometry. Improved accuracy and precision in the quantification of GVL.
Drug Discovery Probing enzymatic mechanisms, analogue for pharmacokinetic studies. Insights into the metabolism of lactone-containing molecules.
Materials Science Probes for neutron scattering and spectroscopy. Detailed structural and dynamic information in complex materials.

Q & A

Q. What are the recommended safety protocols for handling γ-Valerolactone-d3 in laboratory settings?

γ-Valerolactone-d3 requires strict adherence to safety measures due to its potential hazards. Key protocols include:

  • Storage : Maintain at -20°C in airtight containers to prevent degradation .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Conduct experiments in fume hoods to minimize inhalation risks .
  • Spill Management : Neutralize spills with alcohol-insoluble foam or dry powder, followed by thorough decontamination .

Q. How can researchers synthesize γ-Valerolactone-d3 with high isotopic purity?

A common method involves acid-catalyzed esterification of deuterated precursors. For example:

  • Use deuterated levulinic acid (D₃C-COOH) with a Brønsted acid catalyst (e.g., H₂SO₄) under reflux.
  • Purify via vacuum distillation and confirm isotopic purity (>98% D) using ²H NMR or GC-MS .

Q. Which analytical techniques are critical for characterizing γ-Valerolactone-d3?

  • Nuclear Magnetic Resonance (NMR) : ¹H/²H NMR identifies deuterium incorporation and structural integrity .
  • Mass Spectrometry (MS) : High-resolution MS quantifies isotopic enrichment and detects impurities .
  • Infrared Spectroscopy (IR) : Validates functional groups (e.g., lactone ring) via C=O stretching (~1750 cm⁻¹) .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) influence catalytic reactions involving γ-Valerolactone-d3?

Deuteration alters reaction pathways by modifying bond dissociation energies. For example:

  • In hydrogenation/dehydrogenation cycles, C-D bonds exhibit lower activation energy than C-H, affecting turnover rates.
  • Quantify KIEs using competitive isotope experiments with mixed H/D substrates and monitor via in-situ FTIR or kinetic modeling .

Q. What experimental strategies resolve contradictions in catalytic efficiency data for γ-Valerolactone-d3?

Discrepancies often arise from variations in catalyst design or reaction conditions. To address this:

  • Control Variables : Standardize temperature, pressure, and solvent systems (e.g., aqueous vs. organic phases).
  • Catalyst Characterization : Use TEM/XPS to verify active sites (e.g., Ru nanoparticles on Ca-TiO₂) and their stability under deuterated conditions .
  • Replicate Studies : Cross-validate results using multiple techniques (e.g., GC-TCD for gas-phase analysis and HPLC for liquid-phase products) .

Q. How can researchers optimize solvent systems for γ-Valerolactone-d3 in biomass conversion?

γ-Valerolactone-d3’s polarity and deuterium content affect solvation dynamics. Methodological steps include:

  • Solvent Screening : Test binary mixtures (e.g., D₂O/THF-d₈) to balance substrate solubility and reaction kinetics.
  • Isotope Tracing : Track deuterium transfer pathways using ²H-labeled solvents and LC-MS/MS .
  • Thermodynamic Profiling : Calculate Hansen solubility parameters to predict phase behavior .

Methodological Frameworks

What criteria define a robust research question for studying γ-Valerolactone-d3?

Apply the FINER framework :

  • Feasible : Ensure access to deuterated reagents and advanced spectroscopy facilities.
  • Novel : Address gaps like deuterium’s role in stabilizing transition states during ring-opening reactions.
  • Relevant : Align with sustainable chemistry goals (e.g., biomass-derived solvents) .

Q. How to design a comparative study on γ-Valerolactone-d3 vs. non-deuterated analogs?

  • Hypothesis : Deuteration reduces side reactions in acidic environments.
  • Experimental Groups : Compare reaction outcomes (yield, byproducts) under identical conditions using H/D substrates.
  • Data Analysis : Use ANOVA to assess statistical significance and DFT calculations to model isotopic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.